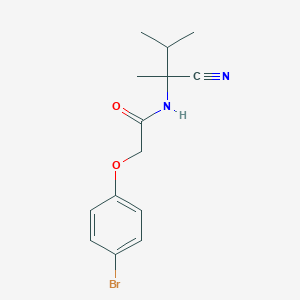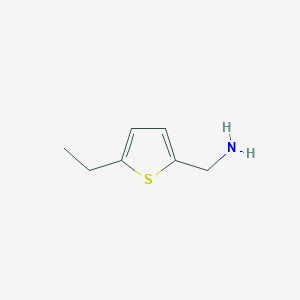![molecular formula C26H22N2O4 B2405873 3-methoxy-N-[3-[(3-methoxybenzoyl)amino]naphthalen-2-yl]benzamide CAS No. 391218-26-1](/img/structure/B2405873.png)
3-methoxy-N-[3-[(3-methoxybenzoyl)amino]naphthalen-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-methoxy-N-[3-[(3-methoxybenzoyl)amino]naphthalen-2-yl]benzamide is a synthetic molecule with the molecular formula C26H22N2O4 and a molecular weight of 426.472 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[3-[(3-methoxybenzoyl)amino]naphthalen-2-yl]benzamide typically involves the following steps:
Formation of the amide bond: This is achieved by reacting 3-methoxybenzoic acid with an appropriate amine derivative of naphthalene under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This might include continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
The compound 3-methoxy-N-[3-[(3-methoxybenzoyl)amino]naphthalen-2-yl]benzamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to downstream biological effects. The exact pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-methoxy-N-[(3-methoxybenzoyl)aminomethyl]benzamide
- 2-methoxy-N-(3-[(2-methoxybenzoyl)amino]-2-methylphenyl)benzamide
- 3-methoxy-N-[4-(3-{4-[(3-methoxybenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide
Uniqueness
The uniqueness of 3-methoxy-N-[3-[(3-methoxybenzoyl)amino]naphthalen-2-yl]benzamide lies in its specific structural features, such as the combination of methoxy groups and the naphthalene core, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
3-methoxy-N-[3-[(3-methoxybenzoyl)amino]naphthalen-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c1-31-21-11-5-9-19(13-21)25(29)27-23-15-17-7-3-4-8-18(17)16-24(23)28-26(30)20-10-6-12-22(14-20)32-2/h3-16H,1-2H3,(H,27,29)(H,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVYYRBBAQMLAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC3=CC=CC=C3C=C2NC(=O)C4=CC(=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2405793.png)
![N-{[5-(morpholine-4-sulfonyl)thiophen-2-yl]methyl}prop-2-enamide](/img/structure/B2405794.png)

![N-benzyl-3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2405799.png)
![3-amino-N-(3-chloro-4-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2405803.png)
![2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2-chloro-4-fluorophenyl)methyl]acetamide](/img/structure/B2405804.png)
![1-[1-(Benzenesulfonyl)piperidine-3-carbonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2405805.png)


![3-(4-BROMOPHENYL)-8-[(2-CHLOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B2405811.png)
![3-[(2E)-3-(4-ethylphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2405812.png)
![2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-ol](/img/structure/B2405813.png)
